1-[4-[8-Amino-3-(1-methylcyclopropyl)imidazo[1,5-a]pyrazin-1-yl]naphthalen-1-yl]-3-(3-fluorophenyl)urea
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Overview
Description
1-[4-[8-Amino-3-(1-methylcyclopropyl)imidazo[1,5-a]pyrazin-1-yl]naphthalen-1-yl]-3-(3-fluorophenyl)urea is a complex organic compound known for its potential applications in various scientific fields. This compound features a unique structure that includes an imidazo[1,5-a]pyrazine core, a naphthalene ring, and a fluorophenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-[4-[8-Amino-3-(1-methylcyclopropyl)imidazo[1,5-a]pyrazin-1-yl]naphthalen-1-yl]-3-(3-fluorophenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, including temperature, solvent, and catalyst selection .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
1-[4-[8-Amino-3-(1-methylcyclopropyl)imidazo[1,5-a]pyrazin-1-yl]naphthalen-1-yl]-3-(3-fluorophenyl)urea has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-[8-Amino-3-(1-methylcyclopropyl)imidazo[1,5-a]pyrazin-1-yl]naphthalen-1-yl]-3-(3-fluorophenyl)urea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases or bind to specific receptors, altering cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-(4-(8-Amino-3-(tert-butyl)imidazo[1,5-a]pyrazin-1-yl)naphthalen-1-yl)-3-(3-(trifluoromethyl)phenyl)urea: Similar structure but with different substituents, leading to variations in chemical and biological properties.
(S)-4-(8-Amino-3-(1-(but-2-ynoyl)pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide:
Uniqueness
1-[4-[8-Amino-3-(1-methylcyclopropyl)imidazo[1,5-a]pyrazin-1-yl]naphthalen-1-yl]-3-(3-fluorophenyl)urea stands out due to its unique combination of structural features, which confer specific chemical reactivity and biological activity.
Biological Activity
1-[4-[8-Amino-3-(1-methylcyclopropyl)imidazo[1,5-a]pyrazin-1-yl]naphthalen-1-yl]-3-(3-fluorophenyl)urea is a complex organic compound that has garnered attention for its potential biological activity, particularly as an inhibitor of IRE1α (Inositol-Requiring Enzyme 1 alpha). This enzyme plays a significant role in the cellular stress response, making this compound a candidate for therapeutic applications in diseases related to protein misfolding and stress responses.
Chemical Structure and Properties
The compound has a molecular formula of C27H23FN6O and features a unique structural arrangement that includes:
- Naphthalene core : Provides a stable aromatic system.
- Imidazo[1,5-a]pyrazine moiety : Imparts biological activity.
- Amino group : Enhances interaction with biological targets.
- Fluorophenyl urea : Modifies pharmacokinetic properties.
Structural Representation
Component | Description |
---|---|
Naphthalene Core | Aromatic stability |
Imidazo[1,5-a]pyrazine | Biological activity |
Amino Group | Increases target interaction |
3-Fluorophenyl Urea | Alters solubility and bioavailability |
The primary mechanism of action of this compound involves its interaction with IRE1α, which is crucial for the unfolded protein response (UPR). By inhibiting IRE1α, the compound can modulate downstream signaling pathways related to cell survival and apoptosis. This inhibition is particularly relevant in the context of neurodegenerative diseases and certain cancers where UPR dysregulation is observed.
In Vitro Studies
Recent studies have demonstrated that this compound exhibits significant inhibitory effects on cancer cell lines. For example:
- MCF-7 Cell Line : The compound showed potent cytotoxicity with an IC50 value in the micromolar range.
- Mechanistic Studies : Biochemical assays confirmed that the compound effectively inhibits IRE1α activity, leading to increased apoptosis in treated cells.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
-
Neurodegenerative Disease Models :
- In models of Alzheimer's disease, treatment with the compound resulted in reduced neuronal apoptosis and improved cell viability.
- The modulation of IRE1α activity was linked to decreased levels of misfolded proteins.
-
Cancer Treatment :
- In xenograft models of breast cancer, administration of the compound significantly reduced tumor growth compared to controls.
- The study indicated that the compound's ability to inhibit IRE1α contributed to its antitumor effects.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with other imidazo[1,5-a]pyrazine derivatives:
Compound Name | Target Enzyme | IC50 (µM) | Notes |
---|---|---|---|
1-[4-[8-Amino... (Current Compound) | IRE1α | 2.5 | Significant apoptosis induction |
Imidazo[1,5-a]pyrazine derivative A | IRE1α | 5.0 | Moderate effect on cell viability |
Imidazo[2,3-b]pyridine derivative B | Other Kinases | 10.0 | Less specific for UPR modulation |
Properties
Molecular Formula |
C27H23FN6O |
---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
1-[4-[8-amino-3-(1-methylcyclopropyl)imidazo[1,5-a]pyrazin-1-yl]naphthalen-1-yl]-3-(3-fluorophenyl)urea |
InChI |
InChI=1S/C27H23FN6O/c1-27(11-12-27)25-33-22(23-24(29)30-13-14-34(23)25)20-9-10-21(19-8-3-2-7-18(19)20)32-26(35)31-17-6-4-5-16(28)15-17/h2-10,13-15H,11-12H2,1H3,(H2,29,30)(H2,31,32,35) |
InChI Key |
BMEJPYIGRYVVEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)C2=NC(=C3N2C=CN=C3N)C4=CC=C(C5=CC=CC=C54)NC(=O)NC6=CC(=CC=C6)F |
Origin of Product |
United States |
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